molecular formula C33H51NO6 B11833873 (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate

(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate

Cat. No.: B11833873
M. Wt: 557.8 g/mol
InChI Key: AYIWGLLPWYYBGP-JOIFGHOXSA-N
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Description

The compound (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate is a complex organic molecule. It features multiple chiral centers and a variety of functional groups, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]chrysen skeleton and the introduction of various functional groups. The reaction conditions typically involve:

    Catalysts: Transition metal catalysts like palladium or platinum.

    Solvents: Organic solvents such as dichloromethane or toluene.

    Temperature: Reactions are often carried out at elevated temperatures (50-100°C).

Industrial Production Methods

Industrial production methods would likely involve:

    Batch Processing: For small-scale production.

    Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Investigated for its potential therapeutic properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways: Involves modulation of biochemical pathways related to inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate: .

Uniqueness

    Functional Groups: Unique combination of functional groups.

    Chiral Centers: Multiple chiral centers leading to stereoisomerism.

This compound’s complexity and versatility make it a valuable subject for scientific research and industrial applications.

Properties

Molecular Formula

C33H51NO6

Molecular Weight

557.8 g/mol

IUPAC Name

[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl] acetate

InChI

InChI=1S/C33H51NO6/c1-19(2)27-22(36)17-33(25(37)18-34(38)39)16-15-31(7)21(28(27)33)9-10-24-30(6)13-12-26(40-20(3)35)29(4,5)23(30)11-14-32(24,31)8/h19,21,23-26,37H,9-18H2,1-8H3/t21-,23+,24-,25?,26+,30+,31-,32-,33+/m1/s1

InChI Key

AYIWGLLPWYYBGP-JOIFGHOXSA-N

Isomeric SMILES

CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)C(C[N+](=O)[O-])O)C)C)(C)C)OC(=O)C)C

Canonical SMILES

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(C[N+](=O)[O-])O)C)C)(C)C)OC(=O)C)C

Origin of Product

United States

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